Endometrial Safety and Agonist/Antagonist Balance in Uterine Tissue
Bazedoxifene demonstrates a superior uterine safety profile relative to Raloxifene and Lasofoxifene. In an ovariectomized mouse model, Bazedoxifene at 3 mg/kg increased uterine wet weight by only 44% compared to vehicle, whereas Raloxifene increased uterine weight by 79% and Lasofoxifene by 217% at the same dose [1]. Similarly, in an immature rat model, Bazedoxifene (0.5 and 5.0 mg/kg) was associated with less increase in uterine wet weight than Raloxifene (0.5 and 5.0 mg/kg) [2]. This quantitative reduction in agonist activity on the endometrium is a key differentiator for safety-focused research and combination therapy development.
| Evidence Dimension | Uterine wet weight increase (agonist activity) |
|---|---|
| Target Compound Data | Bazedoxifene (3 mg/kg): 44% increase vs vehicle |
| Comparator Or Baseline | Raloxifene (3 mg/kg): 79% increase vs vehicle; Lasofoxifene (3 mg/kg): 217% increase vs vehicle |
| Quantified Difference | Bazedoxifene induces 1.8-fold less uterine stimulation than Raloxifene and 4.9-fold less than Lasofoxifene |
| Conditions | Ovariectomized mouse model; 3-day treatment; n=8-10/group |
Why This Matters
This quantified reduction in endometrial agonist activity is critical for scientists developing progestin-free hormone therapies (TSECs) or studying tissue-specific ER modulation, as it directly impacts the feasibility and safety profile of the experimental design.
- [1] Komm BS, Kharode YP, Bodine PVN, Harris HA, Miller CP, Lyttle CR. Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity. Endocrinology. 2005;146(9):3999-4008. View Source
- [2] Komm BS, et al. Bazedoxifene acetate: A selective estrogen receptor modulator with improved selectivity. Endocrinology. 2005. View Source
